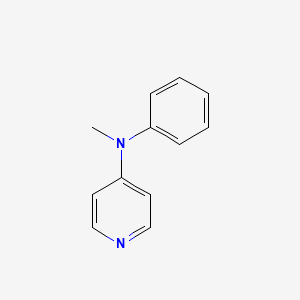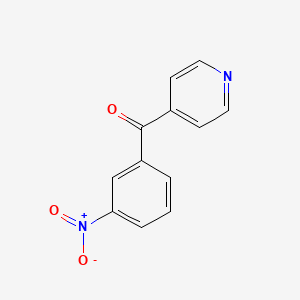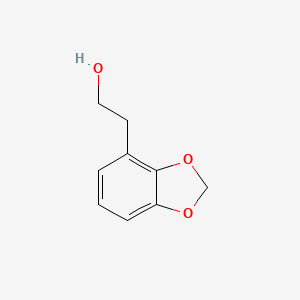
2-(1,3-Benzodioxol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzodioxol-4-yl)ethanol is an organic compound that features a benzodioxole ring attached to an ethanol group. This compound is known for its unique structural properties, which make it a valuable intermediate in various chemical syntheses. The benzodioxole ring is a common motif in many natural and synthetic compounds, often associated with biological activity.
準備方法
Synthetic Routes and Reaction Conditions
2-(1,3-Benzodioxol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures (70-75°C) to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow reactions or the use of catalytic systems to enhance yield and efficiency. The specific conditions and reagents used can vary depending on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
2-(1,3-Benzodioxol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanol group to an ethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(1,3-Benzodioxol-4-yl)acetaldehyde or 2-(1,3-Benzodioxol-4-yl)acetic acid.
Reduction: 2-(1,3-Benzodioxol-4-yl)ethane.
Substitution: Halogenated or nitro-substituted benzodioxole derivatives.
科学的研究の応用
2-(1,3-Benzodioxol-4-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2-(1,3-Benzodioxol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to various effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(1,3-Benzodioxol-5-yl)ethanol: Similar structure but with the ethanol group attached at a different position on the benzodioxole ring.
1,3-Benzodioxole-5-ethanol: Another positional isomer with different chemical properties.
3,4-Methylenedioxyphenethylamine: A compound with a similar benzodioxole ring but different functional groups.
Uniqueness
2-(1,3-Benzodioxol-4-yl)ethanol is unique due to its specific substitution pattern on the benzodioxole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
特性
CAS番号 |
214217-67-1 |
|---|---|
分子式 |
C9H10O3 |
分子量 |
166.17 g/mol |
IUPAC名 |
2-(1,3-benzodioxol-4-yl)ethanol |
InChI |
InChI=1S/C9H10O3/c10-5-4-7-2-1-3-8-9(7)12-6-11-8/h1-3,10H,4-6H2 |
InChIキー |
XIQOSLLVIUHHOO-UHFFFAOYSA-N |
正規SMILES |
C1OC2=CC=CC(=C2O1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N4-(4-bromophenyl)-5-[(4-bromophenyl)iminomethyl]pyrimidine-2,4,6-triamine](/img/structure/B13990584.png)

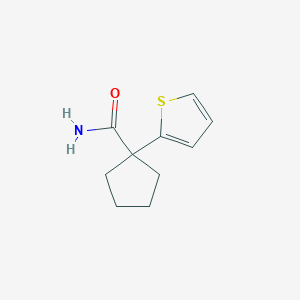
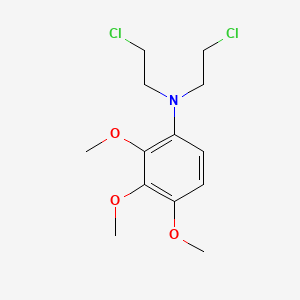


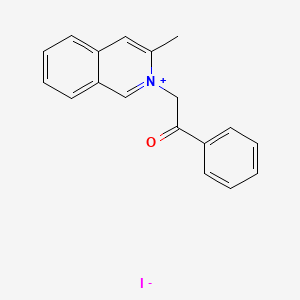

![3-Phenyl-1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propan-1-one](/img/structure/B13990625.png)
![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)

